molecular formula C6H8N4O4 B2542120 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole CAS No. 1429418-86-9

3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2542120
CAS No.: 1429418-86-9
M. Wt: 200.154
InChI Key: ZZQMGABXCQYGSM-UHFFFAOYSA-N
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Description

3,4-dinitro-1-(propan-2-yl)-1H-pyrazole is a chemical compound provided with the CAS Registry Number 1798775-80-0 . Its molecular formula is C7H8N4O6, and it has a molecular weight of 244.16 g/mol . This compound is a five-membered heterocyclic building block belonging to the pyrazole class, a privileged scaffold in medicinal chemistry of immense significance due to its extensive therapeutic profile . The pyrazole core, and by extension this derivative, serves as a critical pharmacophore in the design and discovery of novel bioactive molecules . Researchers value this specific compound as a versatile synthetic intermediate for developing potential therapeutic agents. Pyrazole-containing compounds are extensively investigated for a wide range of biological activities, with notable prominence in areas such as anticancer and anti-inflammatory research . For instance, various trisubstituted pyrazole derivatives have been synthesized and evaluated for cytotoxic potential against a panel of cancer cell lines, demonstrating the utility of this structural motif in oncology drug discovery . Furthermore, the pyrazolone structural motif, a closely related analogue, is a critical element of drugs aimed at different biological end-points, underscoring the broader potential of pyrazole-based compounds in antimicrobial, CNS, and other therapeutic applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dinitro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-4(2)8-3-5(9(11)12)6(7-8)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQMGABXCQYGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dinitro 1 Propan 2 Yl 1h Pyrazole and Analogous Dinitropyrazole Systems

Overview of Established Pyrazole (B372694) Ring Construction Strategies

The formation of the pyrazole ring is a fundamental step in the synthesis of a wide array of pyrazole-based compounds. Several classical and modern synthetic methodologies have been developed to achieve this, each with its own advantages and substrate scope. These strategies can be broadly categorized into cyclocondensation approaches, 1,3-dipolar cycloaddition reactions, and multicomponent reaction protocols.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov The Knorr pyrazole synthesis, first reported in 1883, is a classic example of this approach and remains widely used. nih.gov

In a typical cyclocondensation, a β-diketone reacts with a substituted or unsubstituted hydrazine to form the pyrazole ring. nih.govbeilstein-journals.orgnih.govnih.gov When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of regioisomers can be formed. nih.govbeilstein-journals.orgnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. nih.gov

For the synthesis of a 1-substituted pyrazole, such as a 1-isopropyl-1H-pyrazole precursor, isopropylhydrazine would be the hydrazine derivative of choice. The reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl compound would lead to the formation of the desired N-isopropylpyrazole.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-Dicarbonyl Compound Hydrazine Derivative Product(s) Reference(s)
Acetylacetone Hydrazine hydrate 3,5-Dimethyl-1H-pyrazole nih.gov
Ethyl acetoacetate Phenylhydrazine 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one and 5-Methyl-1-phenyl-1H-pyrazol-3(4H)-one nih.gov

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful method for constructing the pyrazole ring. wikipedia.orgunisi.itresearchgate.netmdpi.comrsc.org In the context of pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, which react with alkynes or alkenes as dipolarophiles. wikipedia.orgunisi.it

When a diazoalkane reacts with an alkyne, a pyrazole is formed directly. wikipedia.org The regioselectivity of this reaction is a key consideration and is dependent on the substituents on both the diazo compound and the alkyne. For instance, the reaction of diazomethane (B1218177) with a terminal alkyne typically yields a 3-substituted pyrazole. To synthesize a 1-substituted pyrazole via this route, a more complex diazo compound or a subsequent N-alkylation step would be necessary. The use of diazo compounds requires caution due to their potential instability and toxicity. longdom.org

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and atom-economical approach to complex molecules, including pyrazoles. nih.govbeilstein-journals.orglongdom.orgnih.govorganic-chemistry.org MCRs offer several advantages over traditional multi-step syntheses, such as reduced reaction times, lower costs, and decreased waste generation. nih.gov

Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. nih.govbeilstein-journals.orgorganic-chemistry.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can lead to the formation of a tetrasubstituted pyrazole in a single step. nih.gov By carefully selecting the starting materials, it is possible to achieve a high degree of diversity in the final pyrazole products. The synthesis of a 1-isopropylpyrazole (B96740) precursor could potentially be achieved through an MCR involving isopropylhydrazine.

Regioselective Nitration of Pyrazole Scaffolds

Once the pyrazole ring is constructed, the next crucial step in the synthesis of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole is the introduction of two nitro groups onto the pyrazole core. The nitration of pyrazoles is an electrophilic substitution reaction, and the position of nitration is influenced by the substituents already present on the ring and the nitrating agent used.

Direct Nitration Procedures for Dinitropyrazole Formation

The direct nitration of an N-substituted pyrazole, such as 1-isopropyl-1H-pyrazole, to a dinitro derivative can be a challenging transformation. The pyrazole ring is susceptible to oxidation under harsh nitrating conditions. However, methods for the direct dinitration of the pyrazole ring have been developed.

A common route to 3,4-dinitropyrazole involves a multi-step process starting from pyrazole itself. acs.orgacs.orgresearchgate.netnih.gov This typically involves an initial N-nitration to form 1-nitropyrazole, followed by a thermal rearrangement to yield 3-nitropyrazole. acs.orgacs.orgresearchgate.netnih.gov The subsequent C-nitration of 3-nitropyrazole with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, affords 3,4-dinitropyrazole. acs.orgacs.orgresearchgate.netnih.gov

The synthesis of this compound would then proceed via the N-alkylation of 3,4-dinitropyrazole. This can be achieved by reacting 3,4-dinitropyrazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. acs.orgacs.orgresearchgate.netnih.gov

Table 2: Synthesis of 3,4-Dinitropyrazole

Starting Material Reagents and Conditions Intermediate/Product Yield Reference(s)
Pyrazole 1. HNO₃, Ac₂O2. Heat in 1,2-dichlorobenzene 3-Nitropyrazole Quantitative (rearrangement step) acs.orgacs.orgresearchgate.netnih.gov

Influence of Nitration Reagents and Conditions on Product Distribution

The choice of nitrating agent and the reaction conditions play a critical role in the outcome of pyrazole nitration, influencing both the regioselectivity and the extent of nitration. nih.govnih.govresearchgate.netmasterorganicchemistry.comwikipedia.org

Common nitrating agents include:

Mixed acid (HNO₃/H₂SO₄): This is a powerful nitrating agent capable of introducing multiple nitro groups onto the pyrazole ring. acs.orgacs.orgresearchgate.netnih.gov The concentration of the acids and the reaction temperature are key parameters to control.

Nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O): This reagent is often used for the initial N-nitration of pyrazole. acs.orgacs.orgresearchgate.netnih.gov

Other nitrating agents: A variety of other nitrating agents have been explored, including N-nitro heterocyclic compounds, which can offer milder reaction conditions and improved selectivity. nih.gov

The presence of an alkyl group at the N1 position, such as an isopropyl group, can influence the regioselectivity of the subsequent C-nitration. The electron-donating nature of the alkyl group can activate the pyrazole ring towards electrophilic substitution. However, the directing effect of the existing nitro group in a mononitrated pyrazole intermediate will be the dominant factor in determining the position of the second nitro group.

Derivatization and Functionalization Strategies at the Pyrazole Core

The inherent stability and modifiable structure of the pyrazole ring make it a versatile platform for chemical synthesis. nih.gov Nitration and subsequent derivatization are common strategies to enhance the energetic properties of these compounds. nih.gov The introduction of nitro groups increases the density and nitrogen content, which can improve the detonation performance. nih.gov

Nucleophilic Substitution Reactions on Dinitropyrazole Rings

Nucleophilic substitution is a key strategy for introducing a variety of functional groups onto the dinitropyrazole ring, allowing for the fine-tuning of its properties. The electron-withdrawing nature of the nitro groups activates the pyrazole ring towards nucleophilic attack. libretexts.orgnih.gov

The C-5 position of the dinitropyrazole ring is a common site for functionalization through nucleophilic substitution reactions. For instance, in N-methyl-3,4,5-trinitropyrazole, nucleophilic attack occurs regioselectively at the C-5 position, leading to the formation of 5-R-3,4-dinitropyrazoles. researchgate.net This regioselectivity is a critical aspect of synthesizing specifically substituted dinitropyrazoles. Similarly, 1,4-dinitropyrazole derivatives can undergo cine-substitution at the C-5 position. uow.edu.au

Recent studies have also explored the introduction of various substituents at the C-3 and C-5 positions to create functionalized pyrazoles. nih.gov For example, the reaction of 1-azidomethyl-3,4-dinitropyrazole with sodium azide (B81097) can lead to undesired substitution of the nitro group at the C-3 position, highlighting the reactivity of carbon positions on the dinitropyrazole ring. mdpi.com

Examples of Functionalization at Carbon Positions of Dinitropyrazoles
Starting MaterialReagentPosition of FunctionalizationProduct
N-methyl-3,4,5-trinitropyrazoleThiols, phenols, oximes, ammonia, amines, NH-azolesC-55-R-3,4-dinitropyrazoles researchgate.net
1,4-DinitropyrazolesSecondary aminesC-55-substituted-4-nitropyrazoles uow.edu.au
1-Azidomethyl-3,4-dinitropyrazoleSodium azideC-3Undesired substitution product mdpi.com

The nitro groups on a dinitropyrazole ring are susceptible to nucleophilic substitution, providing a direct route to introduce new functionalities. The position of substitution is often regioselective. For example, N-substituted 3,4-dinitropyrazoles react with S-, O-, and N-nucleophiles with regioselective substitution of the nitro group at the C-3 position. researchgate.net In contrast, 3,4,5-trinitro-1H-pyrazole undergoes regioselective nucleophilic substitution of the 4-positioned nitro group with ammonia, amines, or thiols. researchgate.net

The reaction of 1,3,4-trinitropyrazole with nucleophiles leads to the functionalization of the C-5 position and substitution of the N-nitro group. nato.int In some cases, increasing the equivalents of a nucleophile, such as sodium azide, can lead to the complete substitution of both a leaving group and a nitro group. mdpi.com

Regioselectivity of Nitro Group Substitution in Dinitropyrazoles
Dinitropyrazole DerivativeNucleophilePosition of Nitro Group Substitution
N-Substituted 3,4-dinitropyrazolesS-, O-, and N-nucleophilesC-3 researchgate.net
3,4,5-Trinitro-1H-pyrazoleAmmonia, amines, thiolsC-4 researchgate.net
1,3,4-TrinitropyrazoleVarious nucleophilesN-nitro nato.int

The N-substituent on the pyrazole ring plays a significant role in directing the outcome of nucleophilic substitution reactions and can itself be a site of reaction. For instance, 1,4-dinitropyrazoles can react with secondary amines to displace the N-nitro group, forming N-nitro amines. researchgate.net The thermal rearrangement of N-nitropyrazoles is a common method for synthesizing C-nitropyrazoles. researchgate.netresearchgate.net

N-functionalization is a versatile strategy for creating a family of energetic compounds. For example, 3,6-dinitropyrazolo[4,3-c]pyrazole has been used as a scaffold for various N-functionalization strategies to produce a range of energetic materials. researchgate.net Furthermore, replacing the acidic N-H proton with alkyl groups, such as in the synthesis of N-substituted 3,4- and 3,5-dinitropyrazoles, can increase thermal stability and lower the melting point. researchgate.netacs.org The N-H bond of nitropyrazoles is relatively active, providing a convenient site for functionalization. nih.gov

Reduction and Oxidation Reactions of Nitro Groups

The nitro groups on the pyrazole ring can be chemically transformed through reduction and oxidation, offering pathways to new functionalities.

The reduction of nitro groups to amines is a fundamental transformation in the synthesis of energetic materials and other functional molecules. masterorganicchemistry.com This can be achieved using various methods, including catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, or by using metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com Aliphatic nitro compounds can be reduced to amines using catalytic hydrogenation or reagents like iron in acetic acid. wikipedia.org The reduction of nitroarenes can also lead to hydroxylamines or azo compounds depending on the reagents and reaction conditions. wikipedia.org

The oxidation of amino groups to nitro groups is another important reaction. mdpi.com Various oxidizing agents can be employed for this transformation, including reagents like sodium perborate. organic-chemistry.org The oxidation of deactivated amines can be achieved with a mixture of hydrogen peroxide and sulfuric acid. nato.int

Advanced C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful and efficient method for the synthesis of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed C–H functionalization allows for the formation of new C–C and C-heteroatom bonds directly on the pyrazole ring. rsc.org While much of the work has focused on other positions, recent advancements have enabled the functionalization of more distal positions on related azaheterocycles, suggesting potential for similar strategies on dinitropyrazole systems. nih.gov Direct C-H alkenylation of functionalized pyrazoles has also been reported. nih.gov

Modern Synthetic Approaches for Pyrazole Derivatives

The synthesis of the 3,4-dinitropyrazole core, the foundational structure of this compound, has traditionally relied on multi-step nitration procedures. researchgate.netenergetic-materials.org.cn A common pathway involves the N-nitration of pyrazole, followed by thermal rearrangement to 3-nitropyrazole, and subsequent C-nitration to yield 3,4-dinitropyrazole (DNP). energetic-materials.org.cnsemanticscholar.orgresearchgate.net The final step to obtain the target compound involves the N-alkylation of the DNP ring. acs.orgacs.org However, contemporary organic synthesis has seen a significant shift towards more efficient, selective, and safer methodologies. For the construction of pyrazole rings and their analogues, modern approaches increasingly utilize transition-metal-catalyzed transformations and continuous flow chemistry techniques to overcome the limitations of classical methods, such as harsh reaction conditions and safety concerns associated with hazardous reagents and exothermic reactions. mdpi.comresearchgate.netewadirect.com

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has become a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles, by enabling novel bond formations and reaction pathways. nih.gov Catalysts based on copper, gold, rhodium, and palladium have been extensively developed for constructing the pyrazole nucleus with high efficiency and regioselectivity. rsc.orgacs.orgorganic-chemistry.org While direct C-H nitration of pyrazoles using transition metals is an emerging field, the primary application of these catalysts has been in the formation of the pyrazole ring itself from various acyclic precursors. researchgate.netrsc.org

Copper-catalyzed reactions are particularly prevalent due to the low cost and versatility of copper salts. rsc.org Methodologies include the oxidative cyclization of β,γ-unsaturated hydrazones and the coupling of phenylhydrazones with dialkyl ethylenedicarboxylates. thieme-connect.comrsc.org For instance, copper(I) iodide (CuI) has been shown to effectively catalyze the one-pot synthesis of polysubstituted pyrazoles from phenylhydrazones and acetylenedicarboxylates at room temperature. thieme-connect.com Similarly, copper(II) triflate (Cu(OTf)₂) can be used for the aerobic synthesis of pyrenylpyrazoles from alkenyl hydrazones. acs.org A robust method for creating 1,4-disubstituted pyrazoles from arylglycines was developed using a copper-catalyzed sydnone–alkyne cycloaddition reaction (CuSAC). acs.org

Gold catalysts, typically Au(I) or Au(III) complexes, are known for their ability to activate alkynes toward nucleophilic attack. researchgate.net A mild and efficient protocol for synthesizing fluorinated pyrazoles has been developed via a gold(I)-catalyzed tandem aminofluorination of alkynes. acs.orgnih.gov This method demonstrates the utility of gold in facilitating complex cyclizations under gentle conditions. acs.org Rhodium has also been employed in the cascade addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.org

Catalyst SystemSubstratesProduct Type
CuI / NaOAcBenzaldehyde phenylhydrazone + Dimethyl acetylenedicarboxylateDimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate thieme-connect.com
Cu(OAc)₂ / O₂β,γ-Unsaturated hydrazonesTris- or Di-substituted pyrazoles (solvent dependent) rsc.org
Ph₃PAuCl / AgOTfAlkynyl hydrazones + Selectfluor4-Fluoropyrazoles acs.org
Cu(OTf)₂ / AirAlkenyl hydrazonesSubstituted pyrenylpyrazoles acs.org
Rh₂(OAc)₄Hydrazines + AlkynesHighly substituted pyrazoles organic-chemistry.org

Flow Chemistry Techniques in Dinitropyrazole Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful technology for modern organic synthesis. mdpi.com This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and the potential for straightforward scaling and automation. ewadirect.com These benefits are particularly relevant for the synthesis of dinitropyrazole systems, as nitration reactions are often highly exothermic and use hazardous reagents, posing significant safety risks in large-scale batch production. ewadirect.com

The application of continuous flow processes can mitigate these risks by maintaining a very small reaction volume at any given time, allowing for near-instantaneous cooling and precise temperature control. ewadirect.comnih.gov This enhanced safety profile makes flow chemistry an attractive alternative for synthesizing the 3,4-dinitropyrazole precursor. mdpi.com For example, nitration of aromatic compounds, a key step in DNP synthesis, has been successfully and safely performed in flow reactors, often with improved yields and selectivity compared to batch methods. ewadirect.com

Reaction / ProcessMethodKey ParametersAdvantages of Flow Chemistry
Aromatic NitrationBatchLarge volume, difficult heat dissipation, potential for thermal runaway.Highly exothermic nature is difficult to control. ewadirect.com
Aromatic NitrationFlowSmall reactor volume, high surface-area-to-volume ratio, precise temperature control.Enhanced safety, better yield, higher production rate, avoids hazardous accumulation. ewadirect.com
Pyrazole Synthesis (from vinylidene keto esters)BatchTypically requires hours of reaction time.N/A
Pyrazole Synthesis (from vinylidene keto esters)FlowResidence time of minutes.Reduced reaction time, good to very good yields (62-82%), excellent regioselectivity. mdpi.com
N-Aryl Indazole Synthesis (Cadogan Reaction)BatchN/AN/A
N-Aryl Indazole Synthesis (Cadogan Reaction)Flow150 °C, 1 hour residence time.Achieved yields of 69-80% in a continuous process. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Dinitropyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and isomer identification. For 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are particularly informative.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group and the pyrazole (B372694) ring.

The isopropyl group [(CH₃)₂CH] would exhibit two signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The splitting pattern arises from the spin-spin coupling between the adjacent protons. The chemical shift of the methine proton is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
CH (isopropyl)4.5 - 5.0Septet
CH ₃ (isopropyl)1.4 - 1.6Doublet
C5-H (pyrazole)8.5 - 9.0Singlet
Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The isopropyl group would show two signals: one for the two equivalent methyl carbons and one for the methine carbon. The carbons of the pyrazole ring (C3, C4, and C5) would also exhibit distinct resonances. The chemical shifts of C3 and C4 are expected to be significantly downfield due to the strong electron-withdrawing effect of the attached nitro groups. The C5 carbon, bonded to a hydrogen atom, would appear at a relatively upfield position compared to C3 and C4.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C H (isopropyl)50 - 55
C H₃ (isopropyl)20 - 25
C 3 (pyrazole)145 - 155
C 4 (pyrazole)135 - 145
C 5 (pyrazole)115 - 125
Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR for Nitration Site Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms within a molecule. In the context of dinitropyrazole derivatives, ¹⁵N NMR is crucial for confirming the positions of the nitro groups. The chemical shifts of the nitrogen nuclei are highly sensitive to their chemical environment.

For this compound, the ¹⁵N NMR spectrum would be expected to show signals for the two pyrazole ring nitrogens (N1 and N2) and the two nitro group nitrogens (-NO₂). The nitrogen atom of the nitro groups typically resonates at a significantly different chemical shift compared to the pyrazole ring nitrogens. The precise chemical shifts can help to distinguish between different isomers and confirm the successful nitration at the 3 and 4 positions. Generally, the ¹⁵N chemical shifts of nitro groups in dinitropyrazoles appear in the range of -10 to -40 ppm relative to nitromethane.

Infrared (FT-IR) and Mass Spectrometry (MS) Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the FT-IR spectrum would be expected to show strong absorption bands corresponding to the nitro groups (asymmetric and symmetric stretching), C-N stretching, C-H stretching and bending of the isopropyl group, and the vibrations of the pyrazole ring.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Asymmetric NO₂ stretch1540 - 1560
Symmetric NO₂ stretch1340 - 1360
C-N stretch1100 - 1200
Aromatic C-H stretch3100 - 3150
Aliphatic C-H stretch2850 - 3000
Pyrazole ring vibrations1400 - 1600

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides the molecular weight of the compound and, through fragmentation analysis, information about its structure. The molecular formula of this compound is C₆H₈N₄O₄, with a calculated molecular weight of approximately 200.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and cleavage of the isopropyl substituent.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 4: Illustrative Crystal Data for a Related Compound (3,4-Dinitro-1H-pyrazole benzene (B151609) 0.25-solvate) nih.gov

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.4579 (15)
b (Å)9.787 (2)
c (Å)19.534 (4)
β (°)94.87 (3)
Volume (ų)1420.7 (5)
Z4

Advanced Elemental Analysis Techniques (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound containing carbon, hydrogen, nitrogen, and sometimes sulfur (CHNS analysis), this technique provides the percentage by weight of each element.

The theoretical elemental composition of this compound (C₆H₈N₄O₄) can be calculated from its molecular formula. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01672.0636.02%
HydrogenH1.0188.084.04%
NitrogenN14.01456.0428.00%
OxygenO16.00464.0031.97%
Total 200.18 100.00%

Reaction Mechanisms and Structure Reactivity Relationships in Dinitropyrazole Chemistry

Detailed Analysis of Nucleophilic Substitution Pathways

The electron-deficient nature of the pyrazole (B372694) ring in 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, caused by the two strongly electron-withdrawing nitro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).

In N-substituted 3,4-dinitropyrazoles, nucleophilic attack and subsequent substitution of a nitro group occur with high regioselectivity. Studies on analogous N-substituted 3,4-dinitropyrazoles, such as 1,5-dimethyl-3,4-dinitropyrazole, have shown that nucleophilic substitution occurs selectively at the C3 position. researchgate.net This regioselectivity can be attributed to the electronic effects of the N1-substituent and the pyrazole ring nitrogens. The N2 nitrogen atom exerts a stronger electron-withdrawing effect on the adjacent C3 position, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the C4 position.

Table 1: Regioselectivity of Nucleophilic Substitution in N-Substituted 3,4-Dinitropyrazoles

Nucleophile Position of Attack Reference
S-nucleophiles C3 researchgate.net
O-nucleophiles C3 researchgate.net
N-nucleophiles C3 researchgate.net

Several factors influence the facility of nucleophilic displacement of the nitro groups in this compound:

Nature of the Nucleophile: Stronger nucleophiles will react more readily. Soft nucleophiles, such as thiols, are often effective in displacing nitro groups from aromatic systems. researchgate.net

Solvent: The solvent can play a crucial role in mediating the reaction. Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Leaving Group Ability: The nitro group is a reasonably good leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups.

Theoretical and Experimental Elucidation of Reaction Mechanisms

The mechanism of nucleophilic aromatic substitution on dinitropyrazoles generally proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile attacks the electron-deficient C3 position of the pyrazole ring, breaking the aromaticity and forming a tetrahedral intermediate. The negative charge is delocalized over the pyrazole ring and the nitro groups.

Step 2: Elimination of the Leaving Group The aromaticity of the pyrazole ring is restored by the departure of the nitro group as a nitrite (B80452) anion (NO₂⁻).

Theoretical studies, often employing Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathway, including the energies of reactants, transition states, and intermediates. researchgate.net Such calculations can help to rationalize the observed regioselectivity and reactivity. For instance, computational models can map the electron density on the pyrazole ring, highlighting the most electrophilic sites for nucleophilic attack.

Experimental techniques to elucidate these mechanisms include kinetic studies, which can determine the rate law of the reaction and provide evidence for the involvement of an intermediate. Spectroscopic methods, such as NMR, can be used to detect and characterize intermediates in some cases.

Structure-Reactivity Relationships and Positional Isomerism Effects

The reactivity of dinitropyrazoles is highly dependent on the substitution pattern. For instance, 3,5-dinitropyrazoles exhibit different reactivity profiles compared to 3,4-dinitropyrazoles due to the different electronic environment of the carbon atoms in the pyrazole ring. In this compound, the two nitro groups are adjacent, leading to a significant polarization of the C3-C4 bond and rendering both carbons highly electrophilic, though with a preference for attack at C3 as discussed.

The propan-2-yl group at the N1 position influences the reactivity of the molecule through a combination of steric and electronic effects.

Electronic Effects: The isopropyl group is an electron-donating group through sigma-induction (+I effect). This effect slightly increases the electron density on the pyrazole ring, which could marginally decrease its reactivity towards nucleophiles compared to an unsubstituted or N-aryl substituted dinitropyrazole. However, this deactivating effect is generally weak and is overshadowed by the strong activating effect of the two nitro groups.

Steric Effects: The bulky nature of the propan-2-yl group can sterically hinder the approach of a nucleophile to the N2 nitrogen and, to a lesser extent, the C5 position of the pyrazole ring. However, its steric influence on the reactivity at the C3 and C4 positions is likely to be minimal as it is located on the opposite side of the ring from the primary site of nucleophilic attack (C3). The steric hindrance of the N-alkyl group can become more significant in reactions involving the N2 atom or in cases where the attacking reagent is exceptionally bulky. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,5-dimethyl-3,4-dinitropyrazole
3,5-dinitropyrazoles
N-nitropyrazoles

Impact of Nitro Group Positions on Reactivity

In the context of N-substituted pyrazoles such as this compound, the isomeric position of the nitro groups remains a critical determinant of the molecule's properties. The 3,4-dinitro arrangement places the nitro groups on adjacent carbon atoms, creating a unique electronic and steric environment compared to the 3,5-dinitro isomer, where the nitro groups are separated by a carbon atom.

Detailed Research Findings

Research into various dinitropyrazole isomers has established that the positioning of the nitro groups has a profound effect on thermal stability. Generally, 3,5-dinitropyrazole derivatives exhibit higher decomposition temperatures than their 3,4-dinitro counterparts. acs.org For instance, 3,5-dinitropyrazole (3,5-DNP) decomposes at 296 °C, whereas 3,4-dinitropyrazole (3,4-DNP) decomposes at a lower temperature of 275 °C. acs.org This trend of higher thermal stability for the 3,5-isomer is also observed in their N-substituted derivatives. acs.orgacs.org This suggests that the symmetric 3,5-substitution pattern imparts greater stability to the pyrazole ring compared to the adjacent 3,4-substitution.

Furthermore, the isomeric structure affects energetic performance and sensitivity. A comparative study of three dinitropyrazole isomers (3,4-DNP, 1,3-DNP, and 3,5-DNP) showed differences in their densities, thermal behavior, and energetic performance. nih.gov While 3,4-DNP and another isomer were identified as potential melt-castable materials, the study highlighted the distinct physicochemical properties endowed by each substitution pattern. nih.gov In N-substituted derivatives, the 3,4-DNP parent compound was found to be less sensitive to impact than the 3,5-DNP isomer. acs.org

Table 1: Comparison of Thermal Decomposition Temperatures for Dinitropyrazole Isomers and Derivatives

CompoundDecomposition Temperature (Td)Reference
3,4-Dinitropyrazole (3,4-DNP)275 °C acs.org
3,5-Dinitropyrazole (3,5-DNP)296 °C acs.org
N-allyl-3,4-DNP201.2 °C acs.org
N-allyl-3,5-DNP217.4 °C acs.org
N-acryl-3,4-DNP194.8 °C acs.org
N-acryl-3,5-DNP255.1 °C acs.org

Table 2: Impact Sensitivity of Dinitropyrazole Isomers

CompoundImpact Sensitivity ("go" measurement)Reference
3,4-Dinitropyrazole (3,4-DNP)47.7 cm acs.org
3,5-Dinitropyrazole (3,5-DNP)19.2 cm acs.org

Advanced Research Perspectives and Chemical Applications of Dinitropyrazole Scaffolds

Dinitropyrazoles as Versatile Building Blocks in Complex Organic Synthesis

The dinitropyrazole scaffold is a valuable precursor in synthetic organic chemistry due to the reactivity imparted by the electron-withdrawing nitro groups. These groups activate the pyrazole (B372694) ring, facilitating a range of chemical transformations that allow for the introduction of diverse functionalities. The N-substituent, such as the propan-2-yl (isopropyl) group in 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, serves to modulate the compound's physical properties, such as solubility and crystallinity, without fundamentally altering the reactive nature of the dinitropyrazole core.

Precursors for Polyfunctionalized Pyrazoles

Dinitropyrazoles are excellent starting materials for the synthesis of polyfunctionalized pyrazoles. The nitro groups, being strong electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with a variety of other functional groups. libretexts.orgrsc.orgnih.gov This reactivity opens a pathway to a wide array of substituted pyrazoles that would be difficult to access through other synthetic routes.

Key transformations include:

Amination: One or both nitro groups can be displaced by amine nucleophiles or reduced to form aminopyrazoles. These amino groups can then be further modified, for instance, through diazotization or acylation, to introduce even more complex functionalities. google.comnih.gov 4-amino-3,5-dinitropyrazole, for example, is a well-studied energetic material that serves as a nucleophile in the synthesis of other heterocyclic systems. nih.gov

Substitution with other Nucleophiles: Other nucleophiles, such as azides, can also displace the nitro groups to form azidopyrazoles, which are precursors for triazole-containing compounds. google.com

The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile, enabling the targeted synthesis of specific isomers. The general mechanism for SNAr reactions on these electron-deficient rings involves the formation of a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the nitro group as a nitrite (B80452) anion. libretexts.orgnih.gov

Interactive Table: Examples of Polyfunctionalization Reactions on Dinitropyrazole Scaffolds
Starting MaterialReagent(s)Product TypePotential Further Reactions
3,4-DinitropyrazoleAmmonia / Hydrazine (B178648)AminodinitropyrazoleDiazotization, Acylation
3,4-DinitropyrazoleSodium Azide (B81097)AzidodinitropyrazoleCycloaddition (Click Chemistry)
1,3-DinitropyrazoleVarious NucleophilesSubstituted DinitropyrazoleReduction of remaining nitro group

Synthesis of Fused Heterocyclic Systems Containing Pyrazole Cores

The functional groups introduced via the methods described above serve as handles for the construction of fused heterocyclic systems. Aminopyrazoles, in particular, are versatile building blocks for creating bicyclic and polycyclic structures with a pyrazole core. researchgate.net These fused systems are of significant interest in medicinal chemistry and materials science. researchgate.netnih.govosi.lvorganic-chemistry.org

Common strategies for synthesizing fused pyrazole systems include:

Condensation Reactions: An aminopyrazole can be condensed with a 1,3-dicarbonyl compound or its equivalent to form a pyrazolopyrimidine ring.

Cyclization with Bifunctional Reagents: Reaction of an aminopyrazole with reagents containing two electrophilic sites can lead to the formation of other fused systems, such as pyrazolotriazines. nih.gov

Intramolecular Cyclization: If the N-substituent of the pyrazole contains a suitable functional group, intramolecular reactions can be triggered to form a new fused ring.

For example, 5-aminopyrazoles are common precursors used in multicomponent reactions to build pyrazolopyridine scaffolds, which have a range of pharmaceutical applications. researchgate.net Similarly, tetrazole rings can be fused to other heterocycles and subsequently used as azide surrogates in cycloaddition reactions to form N-heterocycle-substituted triazoles. nih.gov

Coordination Chemistry of Pyrazole Ligands

Pyrazole and its derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netresearchgate.net The presence of two adjacent nitrogen atoms, one of which is a basic sp²-hybridized nitrogen (the "pyridinic" nitrogen) and the other potentially bearing a substituent or a hydrogen atom (the "pyrrolic" nitrogen), allows for diverse coordination behaviors. uninsubria.it In a molecule like this compound, the isopropyl group makes it an N-substituted, aprotic ligand. The electron-withdrawing dinitro groups decrease the basicity of the coordinating nitrogen atom, which in turn influences the properties of the resulting metal complex. rsc.org

Design and Synthesis of Metal-Pyrazole Complexes

Metal-pyrazole complexes are typically synthesized by reacting a pyrazole-based ligand with a metal salt in a suitable solvent. The design of these complexes can be fine-tuned by systematically varying several components:

The Metal Ion: A wide variety of transition metals (e.g., Ruthenium, Palladium, Copper, Silver, Iron, Cobalt) have been used, each imparting unique geometric, electronic, and catalytic properties to the final complex. researchgate.netrsc.orgacs.orgresearchgate.netmocedes.org

The Pyrazole Ligand: Substituents on the pyrazole ring (like the nitro and isopropyl groups) can be altered to control the steric and electronic environment around the metal center. rsc.org This allows for precise tuning of the complex's stability, solubility, and reactivity.

Ancillary Ligands: Other ligands are often included in the metal's coordination sphere to complete its preferred geometry and to further modify its properties.

For instance, tridentate pyrazolyl-pyridine-pyrazolyl (NNN) ligands are used to create well-defined ruthenium complexes for catalytic applications. rsc.org The synthesis often involves straightforward mixing of the ligand and a metal precursor, such as [RuCl₂(PPh₃)₃], followed by heating.

Ligand Binding Modes and Coordination Geometries

Pyrazole-based ligands can adopt several distinct binding modes, leading to a rich variety of molecular geometries and polynuclear structures. researchgate.netuninsubria.it

Monodentate Coordination: The most common mode for simple N-substituted pyrazoles is coordination through the unsubstituted, sp²-hybridized nitrogen atom. researchgate.net

Bridging (Exo-bidentate) Coordination: In pyrazolates (the deprotonated form of N-unsubstituted pyrazoles), the two nitrogen atoms can bridge two metal centers. This is a very common motif for building dinuclear and polynuclear complexes. uninsubria.it

Chelating Coordination: If the pyrazole ligand contains additional donor atoms, typically on a substituent, it can act as a bidentate or polydentate chelating ligand, binding to a single metal center at multiple points. researchgate.netnih.gov

These binding modes result in various coordination geometries around the metal center, including octahedral, square planar, and tetrahedral arrangements. The specific geometry is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligands. The dinitrogen ligand (N₂) itself can bind to metal centers in terminal, bridging, or side-on modes, though this is distinct from the coordination of the pyrazole heterocycle. nih.govresearchgate.netinflibnet.ac.in

Pyrazole Complexes in Catalysis Research

The tunability of metal-pyrazole complexes makes them highly attractive for applications in homogeneous catalysis. researchgate.netnih.govbohrium.com By modifying the ligand scaffold, researchers can optimize the catalyst's activity, selectivity, and stability for a specific chemical transformation.

Notable catalytic applications include:

Transfer Hydrogenation: Ruthenium complexes bearing pyrazole-containing ligands have shown exceptional activity as catalysts for the transfer hydrogenation of ketones to alcohols, using isopropanol (B130326) as a hydrogen source. acs.orgnih.govnih.govmdpi.com Some of these catalysts achieve very high turnover frequencies, highlighting their efficiency. acs.org

Cross-Coupling Reactions: Palladium-pyrazole complexes are effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create biaryl compounds. rsc.orgdntb.gov.uaunistra.frsigmaaldrich.comnih.gov The steric bulk and electronic properties of the pyrazole ligands can be adjusted to stabilize the active Pd(0) species and enhance catalytic activity. rsc.org

Dehydrogenation of Alcohols: Cationic ruthenium(II) complexes with pyrazole-pyridine-pyrazole (NNN) ligands can catalyze the acceptorless dehydrogenation of primary alcohols to aldehydes, with dihydrogen as the only byproduct, representing an environmentally friendly chemical process. rsc.org

Interactive Table: Catalytic Applications of Metal-Pyrazole Complexes
MetalLigand TypeReaction TypeExample SubstrateReference
Ruthenium(II)Pyrazolyl-pyridyl-oxazolinyl (NNN)Asymmetric Transfer HydrogenationKetones nih.gov
Palladium(II)Bis(pyrazolyl)Suzuki-Miyaura Cross-CouplingBromobenzene + Phenylboronic acid rsc.org
Ruthenium(II)Pyrazole-pyridine-pyrazole (NNN)Acceptorless DehydrogenationPrimary Alcohols rsc.org
Ruthenium(II)Pyrazolyl-pyridyl-pyrazoleTransfer HydrogenationKetones acs.org

Theoretical Design and Analysis of Dinitropyrazole Scaffolds for Advanced Materials

The dinitropyrazole scaffold is a cornerstone in the development of advanced energetic materials, primarily due to its high nitrogen content, thermal stability, and tunable properties through substitution. nih.govmdpi.comnih.gov Theoretical and computational chemistry play a pivotal role in designing new materials based on this scaffold, allowing for the prediction of performance and safety characteristics before undertaking complex and hazardous synthesis. This approach accelerates the discovery of novel compounds with tailored properties for specific applications, such as melt-castable explosives or insensitive munitions. nih.govmdpi.com

Strategies for Incorporating Dinitropyrazole into High-Nitrogen Systems

A primary goal in the design of advanced energetic materials is to maximize nitrogen content, which leads to a higher energy release and the formation of environmentally benign dinitrogen (N₂) gas upon decomposition. rsc.orgresearchgate.net The 3,4-dinitropyrazole core is an excellent building block for creating such high-nitrogen systems. Several key strategies are employed to incorporate this scaffold into larger, more complex energetic molecules and materials.

Formation of Energetic Salts: The acidic N-H proton on the pyrazole ring (in non-N-substituted dinitropyrazoles) can be deprotonated to form an anion, which is then combined with nitrogen-rich cationic bases like ammonium, guanidinium, or aminoguanidinium. nih.govmdpi.com This results in the formation of energetic ionic salts. These salts often exhibit enhanced thermal stability and reduced sensitivity to impact and friction compared to their neutral precursors, making them attractive as insensitive high explosives.

Introduction of Energetic Functional Groups: Attaching explosophoric groups, such as azido (B1232118) (–N₃), nitramino (–NHNO₂), or polynitromethyl groups (–C(NO₂)₃), to the dinitropyrazole scaffold is another common strategy. nih.govrsc.org The azido group, in particular, significantly increases the heat of formation and nitrogen content. rsc.org While these modifications can enhance performance, they may also increase sensitivity, requiring a careful balance in molecular design. rsc.org

Synthesis of Cocrystals: An emerging strategy involves the formation of energetic cocrystals. This approach combines a dinitropyrazole-based compound with another energetic molecule (a coformer) in a single crystal lattice. rsc.org Cocrystallization can modify physical properties like density, melting point, and sensitivity without altering the chemical structure of the constituent molecules, offering an alternative to salt formation for tuning material properties. rsc.org

These strategies leverage the stable and energetic nature of the dinitropyrazole core to construct complex, high-nitrogen materials with carefully controlled performance and safety characteristics.

Computational Approaches to Molecular Design for Specific Performance Characteristics

Computational chemistry is an indispensable tool for the rational design of dinitropyrazole-based energetic materials. By simulating molecular structures and properties, researchers can screen potential candidates and prioritize synthetic targets with the most promising characteristics.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to calculate key properties of isolated molecules. These calculations can accurately predict molecular geometry, heat of formation, density, and detonation parameters (velocity and pressure). This data provides a fundamental understanding of a molecule's intrinsic energetic potential. For instance, calculations have been used to compare the performance of various dinitropyrazole derivatives, guiding the selection of substituents to achieve desired energy outputs. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the behavior of molecules in condensed phases and to predict their thermal decomposition mechanisms. nih.govnih.gov By simulating the system at high temperatures, researchers can observe the initial steps of decomposition, such as bond breaking or intermolecular hydrogen transfer. nih.govmdpi.com For example, simulations using the ReaxFF force field have indicated that the decomposition of some dinitropyrazole derivatives is initiated by the rupture of C-NO₂ or N-NO₂ bonds, while in others, ring-opening is triggered by hydrogen transfer. nih.govmdpi.com

Hirshfeld Surface Analysis: To assess the sensitivity of energetic materials, Hirshfeld surface analysis and the associated 2D fingerprint plots are increasingly used. d-nb.info This method analyzes intermolecular interactions within a crystal structure. A high prevalence of close contacts between oxygen atoms (O···O interactions) is often correlated with higher sensitivity to external stimuli like impact or friction. d-nb.info This analysis helps in designing molecules with crystal packing that minimizes these unfavorable interactions, leading to more insensitive materials.

The following table summarizes key performance characteristics for representative dinitropyrazole-based compounds, often predicted through computational methods, to illustrate the impact of different substituents.

Compound NameStructureDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)Reference
4-Amino-3,5-dinitropyrazole (LLM-116)Dinitropyrazole with Amino Group1.908.5031.89 mdpi.com
1-Nitratoethyl-3,4-dinitropyrazoleDinitropyrazole with Nitratoethyl Group1.748.8132.3 nih.gov
Hydroxylammonium salt of a dinitromethyl-substituted nitropyrazoleDinitromethyl-nitropyrazole Salt1.838.70- rsc.org
4-(N-methylnitramino)-3,5-dinitropyrazoleDinitropyrazole with Methylnitramino Group1.848.7532.3 nih.gov

Note: Performance characteristics are often calculated values and serve as a basis for comparison.

These computational tools provide deep insights into the structure-property relationships of dinitropyrazole scaffolds, enabling the targeted design of advanced materials with specific performance profiles, such as high detonation power combined with low sensitivity.

Future Directions in Synthetic and Computational Dinitropyrazole Research

The field of dinitropyrazole-based energetic materials continues to evolve, driven by the demand for safer, more powerful, and environmentally friendlier compounds. Future research is expected to focus on several key areas in both synthesis and computational design.

In Synthesis:

Greener Synthetic Routes: A major thrust will be the development of more environmentally benign and cost-effective synthetic pathways. This includes minimizing the use of hazardous reagents and solvents and improving reaction yields to reduce chemical waste. d-nb.info

Novel Melt-Cast Explosives: There is a significant need for high-performance, low-sensitivity melt-cast explosives to replace TNT. nih.govmdpi.com Research will continue to explore N-alkylation and other functionalizations of the dinitropyrazole ring to produce compounds with low melting points (80–110 °C) and large liquid ranges, while maintaining high thermal stability and energetic output. nih.govnih.gov

Advanced High-Nitrogen Systems: The synthesis of more complex molecules that incorporate multiple dinitropyrazole scaffolds or combine them with other highly energetic, nitrogen-rich rings will remain a priority. researchgate.netmdpi.com The goal is to create materials with exceptionally high heats of formation and detonation performance that are superior to current standards like HMX.

Primary Explosive Replacements: While many dinitropyrazoles are designed as secondary explosives, targeted modifications, such as the strategic introduction of azido groups, could yield high-performance primary explosives that are free of heavy metals like lead. rsc.org

In Computational Research:

Improved Predictive Models: As more experimental data becomes available, computational models for predicting sensitivity, thermal stability, and long-term aging will be refined. The development of more accurate force fields for molecular dynamics simulations will allow for more reliable predictions of decomposition pathways and kinetics.

Multi-scale Modeling: Future efforts will likely involve multi-scale modeling, connecting quantum mechanical calculations at the molecular level to mesoscale simulations that can predict the performance of a bulk explosive charge. This will bridge the gap between molecular design and real-world application.

AI and Machine Learning: The application of artificial intelligence and machine learning algorithms to screen vast virtual libraries of potential dinitropyrazole derivatives could dramatically accelerate the discovery of new lead compounds. These models can learn complex structure-property relationships from existing data to identify novel structures with optimal combinations of properties.

The synergy between advanced synthetic techniques and powerful computational tools will continue to drive innovation, leading to the next generation of dinitropyrazole-based materials tailored for a wide range of advanced applications.

Q & A

Q. What are the optimized synthetic routes for 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence nitro group positioning?

The synthesis typically involves multi-component reactions or cyclization of precursor pyrazoles. For example, regioselective nitration can be achieved using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C), with the isopropyl group directing nitro substitution to the 3,4-positions. Solvent polarity and stoichiometry are critical: polar aprotic solvents (e.g., DMF) favor nitro group orientation, while protic solvents may lead to byproducts. Post-synthetic purification via recrystallization in methanol or ethyl acetate improves yield .

Q. What chromatographic techniques separate positional isomers during the synthesis of 3,4-dinitropyrazole derivatives?

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) effectively resolves isomers. GC-MS with a DB-5 capillary column can also distinguish nitro positional isomers via retention time differences (ΔRt > 1.2 min). Confirmation requires coupling with NMR (¹H/¹³C) to analyze coupling constants and NOE effects .

Q. How do researchers address contradictions in thermal stability data between differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) for this compound?

Discrepancies often arise from heating rates (DSC: 10°C/min vs. ARC: 0.25–4°C/min) and sample mass. Cross-validate by performing isothermal DSC at ARC-equivalent rates and analyze kinetic parameters (e.g., Kissinger method). Purity checks via elemental analysis and XRD (to detect polymorphic impurities) are essential .

Q. What safety protocols mitigate explosion risks during scale-up synthesis of nitro-substituted pyrazole derivatives?

Small-scale sensitivity testing (impact/friction) is mandatory before scaling. Use remotely controlled reactors with blast shields, and avoid grinding crystalline products. Implement ARC to identify self-accelerating decomposition temperatures (SADT). Store intermediates as wet cakes (20% water) to reduce sensitivity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

SHELXL refinement (via Olex2 or SHELXTL) resolves disorder in nitro groups or isopropyl moieties. For twinned crystals, use the TWIN/BASF command with HKLF5 data. Hydrogen-bonding networks are analyzed using Mercury software, with graph-set notation (e.g., R₂²(8) motifs) to classify interactions .

Q. What computational approaches predict the detonation properties of this compound-based energetic salts?

Density functional theory (DFT, Gaussian 09/16) calculates heats of formation (HOFs) using isodesmic reactions. Detonation velocity (D) and pressure (P) are derived via EXPLO5 v6.01, incorporating crystal density (from XRD) and HOF. Validate against small-scale shock initiation tests .

Q. How does substituent electronic effects influence the hydrogen-bonding network in crystalline derivatives?

Electron-withdrawing nitro groups enhance hydrogen-bond acceptor strength, favoring N–O⋯H–C interactions. Graph-set analysis (Bernstein formalism) reveals that nitro substituents at C3/C4 promote bifurcated hydrogen bonds, creating layered or helical supramolecular architectures. Compare Hirshfeld surfaces to quantify interaction contributions .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound in solution-phase studies?

In DMSO-d₆, the tautomeric equilibrium shifts toward the 1H-pyrazole form due to strong solvent H-bond acceptance. In CDCl₃, the 2H-pyrazole form dominates. Variable-temperature ¹⁵N NMR (500 MHz) quantifies tautomer populations via Δδ(N1–N2) chemical shifts. Solvent dielectric constants (ε) correlate with equilibrium constants (Keq) .

Q. What methodologies are employed to determine solubility parameters of this compound in organic solvents?

Use the dynamic laser monitoring method (298.15–338.15 K) to measure saturation concentrations. Fit data to the modified Apelblat equation: lnx=A+BT/K+Cln(T/K)\ln x = A + \frac{B}{T/K} + C \ln(T/K)

where xx is mole fraction solubility. Calculate dissolution thermodynamics (ΔH, ΔS) via van’t Hoff analysis .

Q. How do metal coordination modes differ between alkali and transition metal salts of 3,4-dinitropyrazole derivatives?

Alkali metals (K⁺, Na⁺) form ionic salts with [N–O]⁻ coordination, creating 1D/2D frameworks. Transition metals (e.g., Cu²⁺) favor chelation via pyrazole N1 and nitro O atoms, yielding octahedral complexes. Single-crystal XRD reveals distinct coordination geometries: κ²-N,O for Cu²⁺ vs. κ¹-O for K⁺ .

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